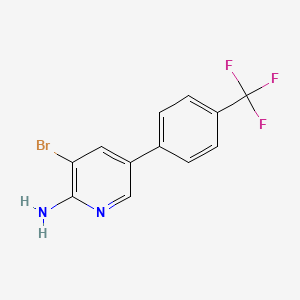

2-Amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine

Description

2-Amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine (CAS: 911113-30-9) is a halogenated pyridine derivative with a trifluoromethylphenyl substituent at the 5-position and a bromine atom at the 3-position. This compound is notable for its structural complexity, combining electron-withdrawing groups (Br, CF₃) and an aromatic pyridine core, which influence its physicochemical and biological properties. The compound has a purity of 95% and is cataloged under MFCD22379190 . Its molecular formula is C₁₃H₉BrF₃N₂, yielding a molecular weight of 330.08 g/mol (calculated). While explicit data on its melting point, solubility, or spectral characteristics (e.g., IR, NMR) are absent in the evidence, its structural analogs suggest a high melting point (>250°C) due to aromatic stacking and halogen bonding .

Properties

IUPAC Name |

3-bromo-5-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3N2/c13-10-5-8(6-18-11(10)17)7-1-3-9(4-2-7)12(14,15)16/h1-6H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPYSCQEUIGBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Reduction Route via Schiff Base Intermediate

A prominent and industrially viable preparation method for 2-Amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine involves a multi-step sequence starting from 2-amino-3-bromopyridine and 4-mesyl-2-trifluoromethylbenzaldehyde:

Step 1: Condensation Reaction

2-Amino-3-bromopyridine undergoes condensation with 4-mesyl-2-trifluoromethylbenzaldehyde to form a Schiff base intermediate. This reaction typically uses a molar ratio of 1:1 to 1:2 (amine to aldehyde) to optimize yield.Step 2: Reduction of Schiff Base

The Schiff base intermediate is then reduced to yield 3-bromo-N-(4-(mesyl)-2-(trifluoromethyl)phenyl)pyridine-2-amine. This reduction step is crucial to stabilize the intermediate and prepare it for further transformations.

This method is advantageous due to its relatively short synthetic sequence, operational simplicity, and ease of purification, making it suitable for scale-up and industrial production.

Further Functionalization via Ullmann-type Coupling

Following the formation of the bromo-N-(4-(mesyl)-2-(trifluoromethyl)phenyl)pyridine-2-amine intermediate, further cyclization or coupling reactions can be performed, such as the Liv Ullmann ring closure with methyl or ethyl levulinate derivatives to form more complex heterocyclic structures like Fevipiprant. Although this step is beyond the direct preparation of the target compound, it illustrates the synthetic utility of the intermediate.

Halogenation of 2-Aminopyridine Precursors

An alternative preparative route involves halogenation of 2-aminopyridine derivatives:

- Starting from 2-aminopyridine, selective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in acetonitrile to afford 3-bromo-2-aminopyridine.

- Subsequent functionalization at the 5-position with a 4-trifluoromethylphenyl substituent can be introduced via cross-coupling reactions such as Suzuki or Sonogashira couplings, although direct examples specific to the target compound are limited in the literature.

This method provides a modular approach to the compound but requires careful control of regioselectivity and reaction conditions.

Summary Table: Comparative Analysis of Preparation Methods

Research Findings and Practical Considerations

- The condensation-reduction route is highlighted in patent CN106188040A as a novel and efficient method for preparing Fevipiprant intermediates, which structurally relate to this compound. The process is noted for its high productivity and ease of industrial scale-up.

- The use of NBS for selective bromination of aminopyridine derivatives is well-documented and provides a reliable method to introduce the bromine substituent at the 3-position, which is essential for subsequent functionalization.

- Direct trifluoromethylation methods using trifluoromethyl copper reagents allow for late-stage introduction of the trifluoromethyl group but are less commonly applied for this specific compound due to synthetic complexity and reagent availability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethylphenyl group in the target compound increases steric bulk and lipophilicity compared to analogs with CF₃ directly on the pyridine ring (e.g., PY-1540) .

- Bromine at the 3-position may hinder electrophilic substitution reactions compared to nitro-substituted analogs (e.g., ASA1400), where NO₂ acts as a stronger electron-withdrawing group .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and spectral features:

Key Observations :

Antimicrobial and Fungicidal Activity

- Target Compound: No direct data provided, but analogs with Br and CF₃ substituents show moderate antimicrobial activity. For example, hexahydroquinoline derivatives with Br substituents exhibited MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli .

- 4-Trifluoromethylphenyl vs. 4-Nitrophenyl : Compounds with 4-nitrophenyl (R1) substituents displayed superior fungicidal activity against Phytophthora litchii compared to 4-trifluoromethylphenyl derivatives, suggesting the nitro group’s stronger electron-withdrawing effect enhances bioactivity .

- Bromine’s Role : Brominated pyridines (e.g., ASA1666) are often intermediates in drug synthesis, leveraging Br as a leaving group for further functionalization .

Biological Activity

2-Amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine is a compound of significant interest in medicinal chemistry and chemical biology due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The compound contains a pyridine ring substituted with an amino group, a bromine atom, and a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action can vary depending on the application:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating their activity through competitive or non-competitive mechanisms.

- Protein Interactions : It serves as a probe in biochemical assays to study enzyme activity and protein interactions, which is critical for understanding its role in cellular processes.

Table 1: Biological Activity Summary

Case Studies

- Anticancer Properties : A study demonstrated that related compounds containing the pyridine scaffold showed effective inhibition of microtubule assembly at concentrations around 20 μM, indicating potential as microtubule-destabilizing agents. Further evaluations revealed that certain derivatives could induce apoptosis in breast cancer MDA-MB-231 cells, enhancing caspase-3 activity significantly at higher concentrations .

- Enzyme Selectivity : Research into the selectivity of this compound derivatives for nNOS revealed promising inhibitory constants (Ki values), suggesting that modifications to the aromatic ring can influence binding affinity and selectivity towards different isoforms of nitric oxide synthase .

- Pharmacological Applications : The compound has been explored as a building block for synthesizing pharmaceuticals targeting neurological disorders and inflammatory diseases. Its structural characteristics allow for modifications that can enhance therapeutic efficacy while minimizing side effects.

Q & A

Basic: What are the common synthetic routes for preparing 2-amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine?

Answer:

The synthesis typically involves functionalizing pyridine derivatives via bromination and coupling reactions. A plausible route includes:

- Step 1: Bromination of a precursor like 2-amino-5-(4-trifluoromethylphenyl)pyridine using reagents such as NBS (N-bromosuccinimide) or Br₂ in a controlled environment to ensure regioselectivity at the 3-position .

- Step 2: Purification via column chromatography or recrystallization to isolate the brominated product.

- Validation: Characterization by / NMR and HR-MS to confirm bromine incorporation and positional accuracy .

Advanced: How can regioselectivity challenges during bromination be addressed in this compound?

Answer:

Regioselectivity in bromination is influenced by steric and electronic factors. Strategies include:

- Directing Groups: Utilize the amino group at position 2 to direct bromination to position 3 via resonance stabilization of intermediates .

- Catalytic Systems: Employ palladium catalysts (e.g., Pd(OAc)₂) to mediate C–H activation, ensuring selective bromination at the 3-position, as demonstrated in analogous pyridine derivatives .

- Computational Modeling: Use DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: NMR to confirm substituent positions (e.g., aromatic protons near bromine show deshielding) and NMR to verify the trifluoromethyl group .

- Mass Spectrometry: HR-MS for exact mass determination (e.g., expected [M+H] for C₁₂H₉BrF₃N₂: ~329.98) .

- X-ray Crystallography: For unambiguous structural confirmation, particularly when resolving ambiguities in substitution patterns .

Advanced: How can discrepancies in reported melting points or spectral data for this compound be resolved?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Methodological approaches:

- Reproducibility Checks: Repeat synthesis and purification under controlled conditions (e.g., inert atmosphere, standardized solvents) .

- Advanced Analytical Methods: Use DSC (Differential Scanning Calorimetry) to identify polymorphs or hydrate forms affecting melting points .

- Comparative Analysis: Cross-reference spectral data with structurally analogous compounds (e.g., 3-bromo-5-(4-trifluoromethylphenyl)isothiazolo[4,3-b]pyridine) to validate shifts .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The trifluoromethylphenyl and bromine groups make it a versatile scaffold:

- Kinase Inhibitors: Acts as a precursor for AAK1/GAK inhibitors, relevant in antiviral drug development .

- Bioisosteres: The CF₃ group enhances metabolic stability and binding affinity in target proteins .

- Intermediate: Used to synthesize fluorinated heterocycles for PET imaging probes .

Advanced: How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing CF₃ group:

- Reduces Electron Density: Deactivates the pyridine ring, slowing electrophilic substitution but facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Directs Metal Coordination: Enhances regioselectivity in Buchwald-Hartwig aminations by stabilizing transition states via π-backbonding .

- Validation: Monitor reaction progress using NMR to track fluorine environment changes during functionalization .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Hazard Mitigation: Use PPE (gloves, goggles) due to potential skin/eye irritation (Hazard Statements: H315, H319) .

- Waste Disposal: Treat brominated byproducts as halogenated waste, following EPA guidelines .

- Storage: Store under nitrogen in amber glass to prevent degradation from moisture or light .

Advanced: How can computational methods optimize the synthesis or application of this compound?

Answer:

- Reaction Pathway Modeling: Use Gaussian or ORCA to simulate bromination transition states and identify rate-limiting steps .

- Docking Studies: Predict binding modes in kinase targets (e.g., AAK1) using AutoDock Vina, guiding structural modifications .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties early in drug development .

Basic: What are common impurities in the synthesis, and how are they removed?

Answer:

- Byproducts: Debrominated species or regioisomers (e.g., 2-amino-5-bromo derivatives) .

- Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 9:1 → 4:1) or recrystallization from ethanol/water .

- Analysis: LC-MS to detect impurities at <0.1% levels .

Advanced: What strategies improve yield in large-scale synthesis of this compound?

Answer:

- Flow Chemistry: Continuous bromination reduces side reactions and improves heat management .

- Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .

- Process Optimization: DOE (Design of Experiments) to refine variables like temperature, stoichiometry, and mixing rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.